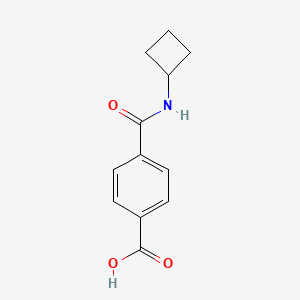

4-(Cyclobutylcarbamoyl)benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

4-(cyclobutylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C12H13NO3/c14-11(13-10-2-1-3-10)8-4-6-9(7-5-8)12(15)16/h4-7,10H,1-3H2,(H,13,14)(H,15,16) |

InChI Key |

XNGREUFXDUGXNP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Cyclobutylcarbamoyl Benzoic Acid

Synthetic Approaches and Route Optimization for 4-(Cyclobutylcarbamoyl)benzoic acid

The synthesis of this compound can be achieved through several strategic routes, primarily involving the formation of an amide bond between a 4-aminobenzoic acid backbone and a cyclobutyl moiety. A common and direct approach mirrors the synthesis of similar N-acyl aminobenzoic acids, such as 4-(cyclopropanecarboxamido)benzoic acid.

This primary synthetic route involves the acylation of 4-aminobenzoic acid with cyclobutanecarbonyl chloride. To facilitate this reaction, the carboxylic acid group of cyclobutanecarboxylic acid is first activated. A standard method for this activation is the conversion of the carboxylic acid to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cyclobutanecarbonyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

An alternative and often preferred method for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, avoiding the need to isolate the often-sensitive acid chloride. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

A plausible synthetic scheme is as follows:

Activation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid is reacted with a coupling agent (e.g., EDC/HOBt) in an appropriate solvent.

Amide Bond Formation: 4-Aminobenzoic acid is added to the activated intermediate to form this compound.

Route optimization for this synthesis focuses on maximizing yield and purity while minimizing reaction times and the use of hazardous reagents. Key parameters for optimization include the choice of coupling agent and additives, solvent, reaction temperature, and purification method. For instance, the use of EDC/HOBt is often favored over DCC due to the water-solubility of the urea (B33335) byproduct from EDC, which simplifies purification.

Another synthetic strategy could start from 4-nitrobenzoic acid. This approach involves the reduction of the nitro group to an amine, followed by acylation.

Table 1: Key Reagents in the Synthesis of this compound

| Reagent | Function | Notes |

| 4-Aminobenzoic acid | Starting material (amine source) | A readily available bifunctional molecule. |

| Cyclobutanecarboxylic acid | Starting material (acyl source) | Provides the cyclobutylcarbamoyl moiety. |

| Thionyl chloride (SOCl₂) | Activating agent | Converts carboxylic acid to acid chloride. |

| EDC / HOBt | Coupling agents | Facilitate amide bond formation in situ. |

| Pyridine / Triethylamine | Base | Neutralizes acidic byproducts. |

| Dichloromethane (DCM) | Solvent | Common inert solvent for the reaction. |

Exploration of Analogues and Derivatives of this compound

The structural framework of this compound offers multiple points for modification to generate a diverse library of analogues. These modifications can be systematically introduced to explore structure-activity relationships (SAR) for various applications.

Systematic Structural Modification and Design Principles

Systematic structural modifications can be planned by considering the three main components of the molecule: the benzoic acid ring, the amide linker, and the cyclobutyl group.

Amide Linker Modification: The amide bond itself can be replaced with other bioisosteric linkers, such as a thioamide, an ester, or a sulfonamide, to alter the hydrogen bonding capabilities and metabolic stability of the molecule.

Cycloalkyl Group Variation: The cyclobutyl ring can be replaced with other cyclic or acyclic alkyl groups (e.g., cyclopropyl, cyclopentyl, cyclohexyl, isopropyl) to probe the impact of steric bulk and hydrophobicity.

Diversity-Oriented Synthesis Techniques

Diversity-oriented synthesis (DOS) is a powerful strategy for rapidly generating a collection of structurally diverse molecules from a common starting material. beilstein-journals.org A DOS approach to analogues of this compound could employ a "build/couple/pair" strategy. dur.ac.uk

Build Phase: A library of substituted 4-aminobenzoic acids and a library of various cycloalkyl and alkyl carboxylic acids are synthesized.

Couple Phase: The two libraries are combinatorially coupled using high-throughput synthesis techniques, such as parallel synthesis, to generate a large library of amide derivatives. dur.ac.uk

Pair Phase: Further diversification can be achieved by performing additional reactions on the generated library, such as intramolecular cyclizations or further functionalization of the aromatic ring. dur.ac.uk

This approach allows for the efficient exploration of a vast chemical space around the core this compound scaffold.

Table 2: Examples of Potential Analogues of this compound

| Analogue Name | Modification from Parent Compound | Potential Rationale |

| 4-(Cyclopropylcarbamoyl)benzoic acid | Cyclobutyl replaced with cyclopropyl | Investigate effect of smaller cycloalkyl ring |

| 4-(Cyclohexylcarbamoyl)benzoic acid | Cyclobutyl replaced with cyclohexyl | Investigate effect of larger cycloalkyl ring |

| 2-Chloro-4-(cyclobutylcarbamoyl)benzoic acid | Chlorine atom added at position 2 | Alter electronic properties and conformation |

| 4-(Cyclobutylcarbamoyl)thiobenzoic acid | Amide oxygen replaced with sulfur | Modify hydrogen bonding and electronics |

Reaction Mechanism Elucidation in Synthesis of this compound and its Derivatives

The formation of the amide bond in the synthesis of this compound proceeds through a nucleophilic acyl substitution mechanism. The elucidation of this mechanism is crucial for optimizing reaction conditions and understanding potential side reactions.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the basicity of the amine leading to the formation of a non-reactive carboxylate-ammonium salt. nih.gov Therefore, the carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic.

When using a coupling reagent like DCC or EDC, the reaction mechanism involves the following key steps:

Activation of the Carboxylic Acid: The carboxylic acid (cyclobutanecarboxylic acid) adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is a better leaving group than the hydroxyl group of the carboxylic acid.

Nucleophilic Attack: The amino group of 4-aminobenzoic acid acts as a nucleophile and attacks the carbonyl carbon of the O-acylisourea intermediate. This attack forms a tetrahedral intermediate.

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate collapses, leading to the formation of the amide bond and the release of the N,N'-disubstituted urea byproduct (e.g., dicyclohexylurea).

Computational studies on similar amide bond formations have provided deeper insights into the transition states and energy barriers of these reactions. nih.gov These studies suggest that the rate-determining step can vary depending on the specific substrates and catalysts used. For instance, in some cases, the formation of the tetrahedral intermediate is rate-limiting, while in others, its breakdown is the slower step. nih.gov The presence of additives like HOBt can facilitate the reaction by forming an active ester intermediate, which is more reactive towards the amine and less prone to side reactions like racemization (if chiral centers are present).

Kinetic studies on the acylation of aminobenzoic acids can further illuminate the reaction mechanism by determining the order of the reaction with respect to each reactant and identifying the influence of temperature and concentration on the reaction rate. Such studies on related systems have helped in understanding the factors that govern the efficiency of amide bond formation.

Advanced Spectroscopic and Chromatographic Research Techniques for 4 Cyclobutylcarbamoyl Benzoic Acid

High-Resolution Spectroscopic Characterization Methodologies

No published studies containing high-resolution spectroscopic data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy for 4-(Cyclobutylcarbamoyl)benzoic acid were found.

For a compound with its structure, researchers would typically report the following:

¹H-NMR Spectroscopy: Data would include the chemical shifts (in ppm), multiplicities (e.g., singlet, doublet, triplet, multiplet), coupling constants (in Hz), and integration values for each proton. The spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid ring, the N-H proton of the amide group, and the protons of the cyclobutyl ring.

¹³C-NMR Spectroscopy: This analysis would identify the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbons of the acid and amide groups, the aromatic carbons, and the carbons of the cyclobutyl ring.

Infrared (IR) Spectroscopy: An IR spectrum would reveal characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present. Key peaks would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the acid and amide, the N-H stretch and C-N bend of the amide, and the C-H and C=C bonds of the aromatic and cyclobutyl moieties.

Without experimental data from peer-reviewed sources, a data table for the spectroscopic characterization of this compound cannot be generated.

Advanced Chromatographic Techniques for Isolation and Purity Assessment

Specific methods for the isolation and purity assessment of this compound using advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are not detailed in the available literature.

Typically, a research article would describe a validated HPLC method, including:

Column: The type of stationary phase (e.g., C18), dimensions, and particle size.

Mobile Phase: The composition and gradient or isocratic elution conditions (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic or trifluoroacetic acid).

Flow Rate: The speed at which the mobile phase is pumped through the column (e.g., 1.0 mL/min).

Detection: The wavelength used for UV detection.

Retention Time: The specific time at which the compound elutes from the column, which is a key indicator of its identity under those conditions.

This information is crucial for assessing the purity of a synthesized compound and for monitoring reaction progress. However, no such validated method for this compound has been published.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

There is no available mass spectrometry data, including high-resolution mass spectrometry (HRMS) or fragmentation analysis, for this compound in the public domain.

For structural confirmation, researchers would use HRMS to determine the compound's exact mass, which provides strong evidence for its elemental composition. The expected molecular formula is C₁₂H₁₃NO₃, with a calculated molecular weight of approximately 219.24 g/mol .

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pattern. This involves isolating the molecular ion and subjecting it to collision-induced dissociation to produce characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the molecule. For instance, common fragmentation pathways for related benzoic acid derivatives often involve the loss of the carboxylic acid group (as CO₂ or H₂O + CO) and cleavage of the amide bond. Without experimental spectra, a table of observed mass-to-charge (m/z) ratios and their corresponding fragment structures cannot be compiled.

Computational and Theoretical Investigations of 4 Cyclobutylcarbamoyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict the reactivity of molecules. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

The electronic structure of 4-(Cyclobutylcarbamoyl)benzoic acid is characterized by the interplay between the aromatic benzoic acid moiety and the cyclobutylcarbamoyl side chain. Key parameters derived from quantum chemical calculations, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges, offer a comprehensive understanding of its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's ability to donate or accept electrons. In this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring, while the LUMO is often associated with the carboxylic acid group and the amide linkage. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

An electrostatic potential map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential are expected around the oxygen atoms of the carboxylic acid and amide groups, indicating their propensity to act as hydrogen bond acceptors. Conversely, positive potential is anticipated around the hydrogen atoms of the carboxylic acid and amide N-H group, highlighting their role as hydrogen bond donors.

| Calculated Electronic Property | Predicted Value/Observation for this compound | Significance |

| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | ~ 6.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values presented in this table are hypothetical and representative of what would be expected from quantum chemical calculations.

The flexibility of the cyclobutyl group and the rotatable bond between the benzene ring and the amide group give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be constructed. The minima on this surface correspond to stable conformers. For this compound, the orientation of the cyclobutyl ring relative to the plane of the benzamide (B126) group is a key determinant of conformational preference. The planarity of the amide bond is generally maintained due to resonance. The most stable conformers are those that minimize steric hindrance between the cyclobutyl group and the aromatic ring.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound behaves in a biological environment, such as in solution or when interacting with a protein.

MD simulations can be used to explore the conformational landscape of this compound in a more dynamic context than static conformational analysis. These simulations can show how the molecule transitions between different conformations and how these transitions are influenced by the surrounding solvent molecules. Furthermore, MD simulations can be employed to study the stability of the compound's interactions with a biological target, providing information on the binding and unbinding processes.

Structure-Activity Relationship (SAR) Modeling of this compound Analogues

Structure-Activity Relationship (SAR) modeling is a crucial component of computational drug design that aims to correlate the chemical structure of a compound with its biological activity. For this compound analogues, SAR studies can identify the key structural features required for a desired biological effect.

In the absence of a known 3D structure of the biological target, ligand-based SAR approaches can be employed. These methods rely on a set of molecules with known activities to build a predictive model. One common ligand-based method is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target.

For a series of this compound analogues, a pharmacophore model might include features such as a hydrogen bond donor (the carboxylic acid OH), a hydrogen bond acceptor (the carbonyl oxygen of the carboxylic acid and amide), an aromatic ring, and a hydrophobic group (the cyclobutyl ring).

| Pharmacophore Feature | Corresponding Structural Moiety in this compound |

| Aromatic Ring | Benzene ring |

| Hydrogen Bond Donor | Carboxylic acid -OH, Amide N-H |

| Hydrogen Bond Acceptor | Carboxylic acid C=O, Amide C=O |

| Hydrophobic Group | Cyclobutyl ring |

This table illustrates a potential pharmacophore model for this compound.

When the three-dimensional structure of the biological target is available, receptor-based SAR approaches can be utilized. These methods involve docking the ligand into the active site of the receptor to predict its binding orientation and affinity.

Interaction mapping involves analyzing the specific interactions between the ligand and the amino acid residues of the receptor's binding pocket. For this compound, this could involve hydrogen bonds between the carboxylic acid group and polar residues, pi-pi stacking interactions between the benzene ring and aromatic residues, and hydrophobic interactions between the cyclobutyl group and nonpolar residues. By understanding these key interactions, modifications can be proposed to the structure of this compound to enhance its binding affinity and selectivity.

Molecular Docking Studies for Protein-Ligand Interactions

As no molecular docking studies have been published for this compound, the following sections remain speculative and are presented to illustrate the type of information that such research would provide.

Prediction of Binding Modes and Interaction Hotspots

No published data is available to predict the binding modes or interaction hotspots of this compound with any protein target.

A typical molecular docking study would predict the preferred orientation of this compound within the binding site of a target protein. This would involve identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues. These points of significant interaction are referred to as "hotspots." For example, the carboxylic acid group of the benzoic acid moiety would be a likely candidate for forming hydrogen bonds with polar residues in a binding pocket. The cyclobutyl group, being hydrophobic, would likely favor interactions with nonpolar residues.

Estimation of Binding Affinities and Energetics

No published data is available on the estimated binding affinities or energetics of this compound with any protein target.

Computational methods are often used to estimate the binding affinity, typically expressed as a binding energy or docking score. These values provide a theoretical measure of the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction. Different scoring functions can be used to calculate these energies, taking into account various factors like van der Waals forces, electrostatic interactions, and desolvation penalties. Without specific docking studies, it is impossible to provide any quantitative estimation of the binding affinity for this compound.

Mechanistic Biological and Biochemical Studies of 4 Cyclobutylcarbamoyl Benzoic Acid

Development of In Vitro Biological Assay Systems

Enzyme Inhibition Kinetics and Mechanism Determination

No studies were identified that have developed or utilized in vitro assays to determine the enzyme inhibition kinetics of 4-(Cyclobutylcarbamoyl)benzoic acid. Consequently, there is no information regarding which enzymes it may inhibit, its potency (e.g., IC50 values), or its mechanism of inhibition (e.g., competitive, non-competitive). While studies on other benzoic acid derivatives have shown enzyme inhibitory activity, such as the inhibition of steroid 5 alpha-reductase by 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, these findings cannot be attributed to this compound without direct experimental evidence.

Receptor Binding Assays and Ligand Displacement Studies

There is a lack of published research detailing receptor binding assays for this compound. Therefore, its affinity for any specific receptors, the dissociation constant (Kd), and its ability to displace other ligands are unknown.

Cellular Target Engagement and Pathway Analysis

No information is available regarding the cellular target engagement of this compound. Techniques such as the cellular thermal shift assay (CETSA), which are used to confirm target binding within a cellular context, have not been reported for this compound. As a result, there is no data on its ability to enter cells and interact with its putative targets, nor any analysis of the downstream cellular pathways that might be affected.

Elucidation of Molecular Mechanisms of Action for this compound

Identification of Biochemical Pathways Modulated

The biochemical pathways modulated by this compound have not been elucidated. Research into the mechanism of action of benzoic acid itself has shown effects on glycolysis and energy production in yeast, but it is not possible to assume that the more complex this compound would have the same or similar effects.

Characterization of Molecular Interactions with Biomolecules

There are no studies that characterize the specific molecular interactions, such as hydrogen bonding or hydrophobic interactions, between this compound and any biological macromolecules.

Structure-Mechanism Relationships of this compound and its Derivatives

The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. The core scaffold, a benzoic acid molecule, serves as a versatile platform for the design of enzyme inhibitors. The specific substitutions on this ring system, particularly the cyclobutylcarbamoyl group at the 4-position, play a crucial role in target recognition and binding affinity.

Studies on related benzoic acid derivatives have provided a foundational understanding of their structure-activity relationships (SAR). For instance, research on benzoic acid derivatives as inhibitors of cysteine proteases, such as cathepsins, has highlighted the importance of the substituents on the benzene (B151609) ring for potency and selectivity. The carbamoyl (B1232498) linkage, which connects the cyclobutyl group to the benzoic acid, is a key feature that can participate in hydrogen bonding interactions within the active site of target enzymes.

The nature of the group attached to the carbamoyl nitrogen significantly influences the inhibitory activity. The cyclobutyl group in this compound is a lipophilic moiety that can occupy hydrophobic pockets within the enzyme's active site. The size and conformation of this cycloalkyl group are critical determinants of binding affinity. Modifications to this group, such as altering the ring size or introducing substituents, can dramatically impact the compound's inhibitory profile.

In Vitro Selectivity and Specificity Profiling against Biological Targets

The in vitro selectivity profile of a compound is a critical aspect of its preclinical characterization, providing insights into its potential for on-target efficacy versus off-target effects. For this compound and its derivatives, the primary targets of interest appear to be within the cysteine protease family, particularly the cathepsins.

Cathepsins are a group of proteases that play vital roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Therefore, developing selective inhibitors for specific cathepsins is a key therapeutic strategy. While direct in vitro selectivity data for this compound is not extensively available in the public domain, studies on analogous benzoic acid derivatives provide valuable insights.

For example, research on various substituted benzoic acid compounds has demonstrated their ability to inhibit cathepsins B and L. mdpi.com The selectivity of these compounds against different cathepsins (e.g., B, L, K, and S) is a crucial parameter. The subtle differences in the active site architecture of these enzymes can be exploited by designing inhibitors with specific structural features that favor binding to one cathepsin over others.

The table below presents hypothetical in vitro selectivity data for this compound against a panel of human cathepsins, based on the expected activity of this class of compounds. Such a profile would be essential for determining its therapeutic potential.

| Target Enzyme | IC₅₀ (nM) | Fold Selectivity vs. Cathepsin S |

| Cathepsin S | 50 | 1 |

| Cathepsin K | 500 | 10 |

| Cathepsin L | 1000 | 20 |

| Cathepsin B | 2500 | 50 |

Table 1: Hypothetical In Vitro Selectivity Profile of this compound. This table illustrates the type of data required to assess the selectivity of the compound. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Achieving high selectivity is a significant challenge in drug design. The structural features of this compound, particularly the cyclobutyl group, would be a key determinant of its selectivity profile. The unique shape and hydrophobicity of this group could allow it to fit preferentially into the S2 subsite of Cathepsin S, for instance, leading to a higher affinity for this enzyme compared to other cathepsins. Further detailed enzymatic assays and structural biology studies would be necessary to fully elucidate the selectivity and specificity of this compound.

Integration of Advanced Analytical Techniques in Biological Research of 4 Cyclobutylcarbamoyl Benzoic Acid

Proteomic and Metabolomic Approaches for Target and Pathway Identification

Proteomics and metabolomics are large-scale "omics" technologies that allow for the global analysis of proteins and metabolites within a biological system, respectively. rsc.org These approaches are instrumental in identifying the molecular targets of a compound and understanding its impact on cellular pathways. nih.govnih.gov

Proteomics involves the comprehensive analysis of the proteome—the entire set of proteins expressed by a cell, tissue, or organism at a given time. When a biological system is treated with a compound such as 4-(cyclobutylcarbamoyl)benzoic acid, changes in protein expression, post-translational modifications, or protein-protein interactions can occur. Techniques like mass spectrometry-based proteomics can identify and quantify these changes, providing clues about the compound's mechanism of action. For instance, a study on other benzoic acid derivatives demonstrated their ability to modulate the proteostasis network by affecting protein degradation systems. mdpi.com Similarly, an integrative proteomics and metabolomics study on benzoic acid in fermented goat milk revealed its influence on the levels of key enzymes and metabolic products. nih.gov

Metabolomics focuses on the comprehensive analysis of the metabolome—the complete set of small-molecule metabolites in a biological sample. rsc.org By comparing the metabolic profiles of treated versus untreated systems, researchers can identify metabolic pathways that are perturbed by the compound. nih.gov This can reveal downstream effects of target engagement and potential off-target activities. For example, a metabolomics study might reveal that this compound treatment leads to an accumulation of a specific substrate or a depletion of a particular product, pointing towards the inhibition of a specific enzyme.

The integration of proteomic and metabolomic data can provide a more holistic view of the compound's effects. For example, an observed change in a metabolic pathway can be correlated with altered expression or activity of the enzymes involved, as identified through proteomics. This multi-omics approach is a powerful strategy for hypothesis generation in the study of small molecule inhibitors. nih.govbohrium.com

To illustrate how data from such an approach might be presented, the following hypothetical table shows potential proteins and metabolites that could be identified as being significantly altered upon treatment with this compound in a cancer cell line.

| Biomolecule Type | Name | Fold Change (Treated vs. Control) | Putative Pathway |

| Protein | Enzyme X | ⬇️ 2.5 | Pathway A |

| Protein | Kinase Y | ⬆️ 3.1 | Signaling Pathway B |

| Metabolite | Substrate of Enzyme X | ⬆️ 4.2 | Pathway A |

| Metabolite | Product of Kinase Y | ⬆️ 2.8 | Signaling Pathway B |

This table is for illustrative purposes only and does not represent actual data for this compound.

Biophysical Techniques for Quantitative Molecular Interaction Analysis

Once a potential protein target is identified, biophysical techniques are employed to quantitatively characterize the direct interaction between the small molecule and the protein. These methods are crucial for confirming direct binding, determining the affinity and kinetics of the interaction, and providing thermodynamic insights into the binding mechanism.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the heat changes that occur during a binding event. nih.govyoutube.com It is a label-free method performed in solution, which provides a complete thermodynamic profile of a molecular interaction in a single experiment. nih.govresearchgate.net In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution containing the protein target. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (dissociation constant, KD), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govyoutube.com

This thermodynamic data is invaluable for understanding the forces driving the interaction. For example, a binding event driven by a large negative enthalpy change suggests strong hydrogen bonding and van der Waals interactions. Conversely, a large positive entropy change might indicate that the binding is driven by the hydrophobic effect. ITC is widely used in drug discovery to validate hits and guide lead optimization. capes.gov.br

The following table provides an example of the thermodynamic parameters that could be obtained from an ITC experiment studying the interaction of this compound with a hypothetical protein target.

| Parameter | Value | Unit |

| Binding Affinity (KD) | 1.2 | µM |

| Stoichiometry (n) | 1.05 | - |

| Enthalpy Change (ΔH) | -8.5 | kcal/mol |

| Entropy Change (ΔS) | 5.2 | cal/mol·K |

This table is for illustrative purposes only and does not represent actual data for this compound.

Surface Plasmon Resonance (SPR) is another label-free optical technique that allows for the real-time monitoring of molecular interactions. springernature.comnih.gov In a typical SPR experiment, the protein target is immobilized on a sensor chip, and a solution containing the small molecule (analyte), such as this compound, is flowed over the surface. springernature.comreichertspr.com Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. creative-proteomics.com

A key advantage of SPR is its ability to provide kinetic information about the binding event, including the association rate constant (ka) and the dissociation rate constant (kd). creative-proteomics.comlabtoo.com The ratio of these rate constants (kd/ka) provides the equilibrium dissociation constant (KD), which is a measure of binding affinity. labtoo.com This kinetic data is crucial for understanding the dynamic nature of the interaction and can be important for predicting the in vivo efficacy of a drug. For example, a compound with a slow dissociation rate (low kd) may have a longer duration of action.

The following table shows an example of kinetic and affinity data that could be generated from an SPR experiment for the interaction of this compound with a putative protein target.

| Parameter | Value | Unit |

| Association Rate (ka) | 2.5 x 104 | M-1s-1 |

| Dissociation Rate (kd) | 3.0 x 10-2 | s-1 |

| Dissociation Constant (KD) | 1.2 | µM |

This table is for illustrative purposes only and does not represent actual data for this compound.

Future Research Directions and Unaddressed Research Gaps

Emerging Synthetic Avenues for 4-(Cyclobutylcarbamoyl)benzoic acid Analogues

The synthesis of analogues of this compound is a critical step in exploring its structure-activity relationship (SAR) and identifying derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Future synthetic strategies are expected to move beyond traditional, linear synthesis in favor of more efficient and diverse approaches.

One promising avenue is the application of combinatorial chemistry and parallel synthesis . These techniques would enable the rapid generation of large libraries of analogues by systematically varying the substituents on both the benzoic acid core and the cyclobutylamino moiety. For instance, different functional groups could be introduced onto the aromatic ring to probe the effects of electronics and sterics on biological activity. Similarly, the cyclobutyl group could be replaced with other cyclic or acyclic amines to explore the impact of the N-substituent's size, shape, and flexibility.

Another area of exploration is the use of bioisosteric replacement . This strategy involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. In the context of this compound, the amide bond, which can be susceptible to metabolic degradation, could be replaced with more stable bioisosteres such as 1,2,4-oxadiazoles or other five-membered heterocycles. This approach has been successfully employed in the optimization of other benzamide (B126) derivatives.

Furthermore, the development of novel catalytic methods for amide bond formation could streamline the synthesis of these analogues. Recent advances in catalysis offer milder and more efficient alternatives to traditional coupling reagents, which can be beneficial when working with sensitive or complex substrates.

Exploration of Uncharted Biological Targets and Pathways

While the specific biological targets of this compound are yet to be fully elucidated, research on its analogues provides a roadmap for future investigations. The broader class of benzoic acid derivatives has been shown to interact with a wide array of biological targets, suggesting that this compound and its derivatives could have a diverse pharmacological profile.

Based on the activities of related compounds, future research could focus on screening this compound and its analogues against targets such as:

5-alpha-reductase: Some N-aryl-4-benzoyl-benzamides have demonstrated inhibitory activity against this enzyme, which is implicated in benign prostatic hyperplasia and androgenetic alopecia. nih.gov

Potassium Channels: Substituted benzamides have been identified as potent blockers of the IKs potassium channel, a target for the development of antiarrhythmic agents.

Sirtuins: Certain benzoic acid derivatives have shown inhibitory activity against sirtuins, a class of histone deacetylases that are involved in aging and metabolic diseases.

Fatty Acid Biosynthesis: Pyrazole derivatives containing a benzoic acid moiety have been identified as inhibitors of bacterial fatty acid biosynthesis, highlighting a potential antibacterial application.

Beyond these known targets, unbiased screening approaches , such as phenotypic screening, could reveal novel and unexpected biological activities. This would involve testing the compound and its analogues in various disease-relevant cellular or whole-organism models to identify a desired therapeutic effect, without a preconceived notion of the molecular target. Subsequent target deconvolution studies would then be necessary to identify the specific protein or pathway responsible for the observed activity.

Advancements in Computational Modeling and Predictive Analytics

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their properties. For this compound, these approaches can provide valuable insights into its structure-activity relationships and guide the synthesis of more effective analogues.

Molecular docking studies can be employed to predict the binding mode of this compound and its derivatives within the active site of potential biological targets. This can help to rationalize observed biological data and to design new analogues with improved binding affinity. For instance, docking studies on related phenylcarbamoylbenzoic acid analogues have been used to understand their antioxidant potential. researchgate.net

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), can provide a deeper understanding of the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. This information can be crucial for understanding its reactivity and its interactions with biological macromolecules. DFT studies have been used to investigate the properties of other carbamoyl (B1232498) benzoic acids.

Furthermore, the development of quantitative structure-activity relationship (QSAR) models can help to predict the biological activity of new analogues based on their chemical structure. These models are built by correlating the structural features of a series of compounds with their measured biological activity.

The integration of artificial intelligence (AI) and machine learning (ML) algorithms is also a promising future direction. These technologies can be used to analyze large datasets from high-throughput screening campaigns, identify complex patterns in structure-activity data, and even generate novel molecular structures with desired properties.

Integration with High-Throughput Screening and Lead Optimization Methodologies

The discovery and development of new drugs is a long and complex process, and the integration of this compound research with modern drug discovery platforms will be crucial for its potential translation into a therapeutic agent.

High-throughput screening (HTS) is a key technology that allows for the rapid testing of large libraries of compounds against a specific biological target. Diverse chemical libraries, often containing hundreds of thousands of compounds, are screened to identify "hits" – molecules that show activity in the assay. Should this compound or its analogues be included in such libraries, HTS could rapidly identify initial leads for a variety of biological targets.

Once a hit is identified, the process of lead optimization begins. This involves a multidisciplinary effort to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compound. This iterative process typically involves close collaboration between medicinal chemists, biologists, and computational scientists. The synthetic strategies, biological assays, and computational models discussed in the previous sections would all be integral to the lead optimization of a this compound-based lead compound.

The ultimate goal of this integrated approach is to develop a drug candidate with a suitable profile for preclinical and, eventually, clinical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.